molecular formula C15H11FN2O B032038 4-fluoro-N-(1H-indol-5-yl)benzamide CAS No. 182564-41-6

4-fluoro-N-(1H-indol-5-yl)benzamide

Cat. No.: B032038
CAS No.: 182564-41-6
M. Wt: 254.26 g/mol
InChI Key: RQJUZWRDCVBOMH-UHFFFAOYSA-N
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Description

OAC3, also known as sodium triacetoxyborohydride, is a chemical compound with the formula Na[(CH3COO)3BH]. It is a mild reducing agent commonly used in organic synthesis, particularly in reductive amination reactions. This compound is known for its selectivity and efficiency in reducing aldehydes and ketones to their corresponding amines.

Preparation Methods

Sodium triacetoxyborohydride is prepared by the protonolysis of sodium borohydride with acetic acid. The reaction is as follows:

NaBH4+3CH3COOHNa[(CH3COO)3BH]+3H2\text{NaBH}_4 + 3 \text{CH}_3\text{COOH} \rightarrow \text{Na}[(\text{CH}_3\text{COO})_3\text{BH}] + 3 \text{H}_2 NaBH4​+3CH3​COOH→Na[(CH3​COO)3​BH]+3H2​

This reaction involves the gradual addition of acetic acid to a suspension of sodium borohydride in an inert solvent, such as tetrahydrofuran, under controlled temperature conditions to prevent decomposition .

Chemical Reactions Analysis

Sodium triacetoxyborohydride primarily undergoes reduction reactions. It is particularly effective in the reductive amination of aldehydes and ketones. The common reagents and conditions used in these reactions include:

The major products formed from these reactions are primary, secondary, and tertiary amines, depending on the starting materials used.

Scientific Research Applications

Sodium triacetoxyborohydride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Sodium triacetoxyborohydride is often compared with other reducing agents such as sodium borohydride and sodium cyanoborohydride. Here are some key points of comparison:

Similar compounds include:

Sodium triacetoxyborohydride is unique in its mildness and selectivity, making it particularly useful for reductive amination reactions without affecting other functional groups.

Properties

IUPAC Name

4-fluoro-N-(1H-indol-5-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O/c16-12-3-1-10(2-4-12)15(19)18-13-5-6-14-11(9-13)7-8-17-14/h1-9,17H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQJUZWRDCVBOMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C2)NC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901347694
Record name 4-Fluoro-N-(1H-indol-5-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901347694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26726515
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

182564-41-6
Record name 4-Fluoro-N-(1H-indol-5-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901347694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluoro-N-(1H-indol-5-yl)benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 3.96 gm (30.0 mMol) 5-amino-1H-indole in 150 mL tetrahydrofuran were added 5.6 mL triethylamine followed by a solution of 5.2 gm (33.0 mMol) 4-fluorobenzoyl chloride in 30 mL tetrahydrofuran. After 18 hours the reaction mixture was poured into water, made basic with sodium hydroxide solution, and extracted with dichloromethane. The organic extracts were combined, dried over sodium sulfate and concentrated under reduced pressure to give a purple solid. This residue was recrystallized from ethyl acetate/hexane to give 6.37 gm (84%) 5-(4-fluoro-benzoyl)amino-1H-indole as brown crystals in two crops.
Quantity
3.96 g
Type
reactant
Reaction Step One
Quantity
5.6 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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